molecular formula C16H11BrN2O B1331782 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36640-41-2

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1331782
CAS No.: 36640-41-2
M. Wt: 327.17 g/mol
InChI Key: YPXNXBBOBLTDCL-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium catalysts (Pd), boronic acids for Suzuki-Miyaura coupling

Major Products Formed

    Oxidation: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromophenyl and pyrazole moieties can interact with various molecular targets, leading to changes in biological pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and phenyl groups on the pyrazole ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXNXBBOBLTDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358082
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36640-41-2
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36640-41-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: This compound exhibits a non-planar structure. The phenyl and 4-bromobenzene rings are twisted out of the central pyrazole ring plane. [, ] Specifically:

  • [1] In one study, the dihedral angles between the phenyl/4-bromobenzene rings and the pyrazole ring were 13.70° and 36.48° respectively.
  • [2] Another study identified two independent molecules within the asymmetric unit, each showing different dihedral angles. The 4-bromobenzene ring formed dihedral angles of 26.0° and 39.9° with the pyrazole ring, while the phenyl ring showed angles of 19.7° and 7.3° with the pyrazole ring.

Q2: How does the crystal packing of this compound occur?

A2: The crystal packing of this compound features a helical supramolecular chain that extends along the b axis. This chain formation is primarily driven by C—H⋯O interactions between molecules. [] This specific type of interaction suggests that the carbaldehyde oxygen atom acts as a hydrogen bond acceptor within the crystal lattice.

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